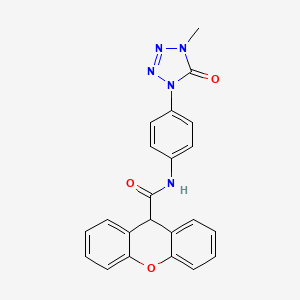

![molecular formula C11H11N3OS B2583311 (E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one CAS No. 1037568-71-0](/img/structure/B2583311.png)

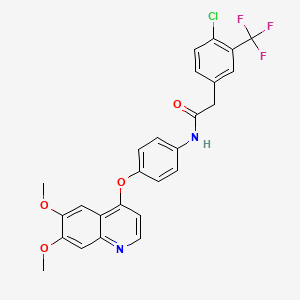

(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one, also known as 3-methyl-5-pyrazolamino-thiophene, is a heterocyclic compound that has recently been studied for its potential applications in scientific research. Its unique structure enables it to act as an inhibitor of various enzymes, which makes it a valuable tool for a variety of lab experiments.

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of thiophene-based azo dyes incorporating the pyrazolone moiety have shown significant antitumor activities. These dyes, synthesized through diazo coupling, exhibit red to blue shifted color with high extinction coefficients compared to aniline-based azo dyes. Some compounds in this series demonstrated good antitumor activity when evaluated, highlighting their potential in cancer research and treatment applications (Gouda, Eldien, Girges, & Berghot, 2016).

Corrosion Inhibition

Research into the inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media has identified certain compounds, including those related to the pyrazolone family, as efficient inhibitors. These compounds are significant for their application in preventing corrosion, particularly in industrial settings where acidic conditions are prevalent. The study concluded that these inhibitors act as mixed-type inhibitors without changing the mechanism of hydrogen evolution, making them valuable in materials science and engineering (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Antimicrobial and Anti-inflammatory Properties

The heterocyclization of polarized systems involving thiophene and pyrazole moieties has led to the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives with significant anti-inflammatory and antioxidant activities. These compounds have shown potent activities both in vitro and in vivo, making them promising candidates for pharmaceutical applications. The study highlights the chemotherapeutic potential of chalcones and the biological efficiency of thiophene moieties in bioactive molecules (Shehab, Abdellattif, & Mouneir, 2018).

properties

IUPAC Name |

(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-8-7-11(14-13-8)12-5-4-9(15)10-3-2-6-16-10/h2-7H,1H3,(H2,12,13,14)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDFVWRJKZKYRL-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC=CC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)N/C=C/C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)

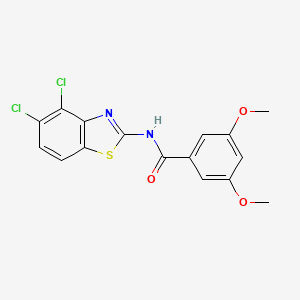

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)

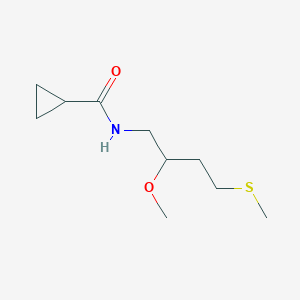

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)

![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)

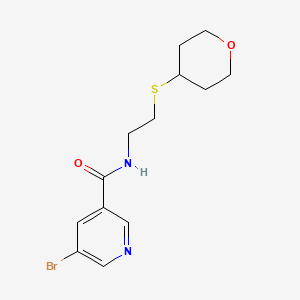

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2583251.png)